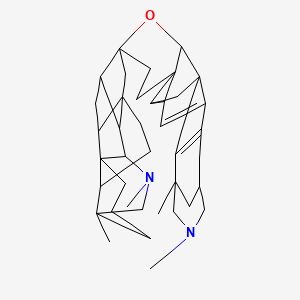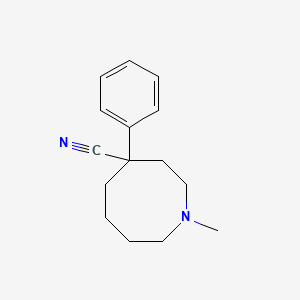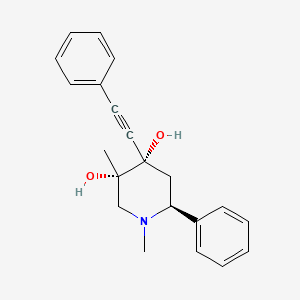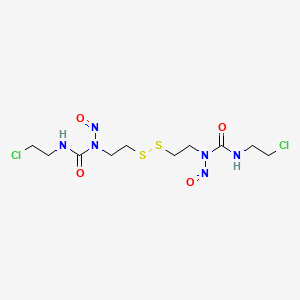
Staphidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Staphidine is a bis-diterpene alkaloid of the atisane type, found in the tissues of Delphinium staphisagria in the larkspur family (Ranunculaceae) . It is known for its complex structure and significant biological activities. The compound is closely related to other alkaloids such as staphimine and staphinine, which are also found in the same plant species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of staphidine involves multiple steps, starting from simpler diterpene precursors. The synthetic route typically includes cyclization, oxidation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Delphinium staphisagria, remains a viable method. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Staphidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Aplicaciones Científicas De Investigación
Staphidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of staphidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context, but common targets include enzymes involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Staphidine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Staphimine: Another bis-diterpene alkaloid with similar structural motifs but different biological activities.
Staphinine: Shares structural similarities with this compound but has distinct pharmacological properties.
Aconitine: Found in the genus Aconitum, it has a different mechanism of action and toxicity profile compared to this compound.
This compound’s uniqueness lies in its specific combination of structural complexity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59588-15-7 |
|---|---|
Fórmula molecular |
C42H58N2O |
Peso molecular |
606.9 g/mol |
Nombre IUPAC |
5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane] |
InChI |
InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3 |
Clave InChI |
MIQIFBIWUBAPTB-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)












![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
